molecular formula C12H18N2O B15323916 1-(3-Methoxy-2-methylphenyl)piperazine

1-(3-Methoxy-2-methylphenyl)piperazine

Cat. No.: B15323916
M. Wt: 206.28 g/mol
InChI Key: DDLUUHRXFAKRFA-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-methylphenyl)piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring, which is connected to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-2-methylphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxy-2-methylphenylamine with piperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale reactors are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

1-(3-Methoxy-2-methylphenyl)piperazine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the hydrogen atoms. Reagents like sodium hydride (NaH) and alkyl halides are often used in these reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, in acidic or neutral medium.

  • Reduction: LiAlH₄, in anhydrous ether.

  • Substitution: NaH, alkyl halides, in aprotic solvents.

Major Products Formed:

  • Oxidation: this compound-4-one.

  • Reduction: this compound-4-ol.

  • Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

1-(3-Methoxy-2-methylphenyl)piperazine has various scientific research applications across multiple fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and inflammation.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(3-Methoxy-2-methylphenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Para-Methoxyphenylpiperazine (MeOPP)

  • 1-(4-Methoxyphenyl)piperazine

  • 1-(3-Methoxyphenyl)piperazine

  • 1-(2-Methoxyphenyl)piperazine

This comprehensive overview provides a detailed understanding of 1-(3-Methoxy-2-methylphenyl)piperazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(3-methoxy-2-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-11(4-3-5-12(10)15-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3

InChI Key

DDLUUHRXFAKRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)N2CCNCC2

Origin of Product

United States

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